molecular formula C19H21NO4 B6412418 3-(3-BOC-Aminophenyl)-2-methylbenzoic acid CAS No. 1261981-65-0

3-(3-BOC-Aminophenyl)-2-methylbenzoic acid

Cat. No.: B6412418
CAS No.: 1261981-65-0
M. Wt: 327.4 g/mol
InChI Key: BEAHIEZGFDFFEN-UHFFFAOYSA-N
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Description

3-(3-BOC-Aminophenyl)-2-methylbenzoic acid is a compound that features a tert-butoxycarbonyl (BOC) protected amino group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-BOC-Aminophenyl)-2-methylbenzoic acid typically involves the protection of the amino group on the phenyl ring using tert-butoxycarbonyl (BOC) anhydride. The process generally follows these steps:

    Protection of Amino Group: The amino group on the phenyl ring is protected by reacting it with BOC anhydride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Formation of the Benzoic Acid Moiety: The protected amino phenyl compound is then subjected to a Friedel-Crafts acylation reaction with a methylbenzoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoic acid moiety, forming carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzoic acid moiety, converting it to an alcohol.

    Substitution: The BOC-protected amino group can participate in nucleophilic substitution reactions, where the BOC group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed to remove the BOC protecting group.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Free amino compounds.

Scientific Research Applications

3-(3-BOC-Aminophenyl)-2-methylbenzoic acid is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-BOC-Aminophenyl)-2-methylbenzoic acid is primarily related to its ability to undergo various chemical transformations. The BOC-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in further reactions. The benzoic acid moiety can engage in interactions with enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • 3-(BOC-Aminophenyl)boronic acid
  • 4-(BOC-Aminophenyl)boronic acid
  • 2-(BOC-Aminophenyl)boronic acid

Uniqueness: 3-(3-BOC-Aminophenyl)-2-methylbenzoic acid is unique due to the presence of both the BOC-protected amino group and the methylbenzoic acid moiety. This combination allows for selective reactions and makes it a versatile intermediate in organic synthesis. The compound’s structure provides a balance between reactivity and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2-methyl-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12-15(9-6-10-16(12)17(21)22)13-7-5-8-14(11-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAHIEZGFDFFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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